molecular formula C7H9NO3 B099259 3-Ethyl-5-methylisoxazole-4-carboxylic acid CAS No. 17147-85-2

3-Ethyl-5-methylisoxazole-4-carboxylic acid

Cat. No.: B099259
CAS No.: 17147-85-2
M. Wt: 155.15 g/mol
InChI Key: RSWFHHWVFZWIMV-UHFFFAOYSA-N
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Description

3-Ethyl-5-methylisoxazole-4-carboxylic acid: is an organic compound with the molecular formula C7H9NO3. It is a derivative of isoxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Safety and Hazards

The compound is classified as a combustible liquid . It has a flash point of 217.4 °F (103 °C) in a closed cup . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form the isoxazole ring, followed by subsequent alkylation and carboxylation steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Ethyl-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the activity of the target molecules .

Comparison with Similar Compounds

Comparison: 3-Ethyl-5-methylisoxazole-4-carboxylic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

3-ethyl-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-5-6(7(9)10)4(2)11-8-5/h3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWFHHWVFZWIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366228
Record name 3-Ethyl-5-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17147-85-2
Record name 3-Ethyl-5-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-5-methyl-1,2-oxazole-4-carboxylic acid
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